
6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a quinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
作用機序
The mechanism of action of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. It has also been shown to induce apoptosis by activating the caspase pathway. The anti-inflammatory activity of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound has potent anti-tumor activity in animal models of cancer.
実験室実験の利点と制限
One advantage of using 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for the development of anti-cancer drugs. Another advantage is its anti-inflammatory activity, which may have potential therapeutic applications in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research on 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Finally, the development of analogs of this compound may lead to the discovery of even more potent therapeutic agents.
合成法
The synthesis of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 6-fluoro-3-nitroquinoline with p-toluidine in the presence of palladium on carbon catalyst to form 6-fluoro-3-(p-tolylamino) quinoline. The next step involves the reaction of this intermediate compound with tosyl chloride in the presence of triethylamine to form the final product, this compound.
科学的研究の応用
The potential of 6-fluoro-N-(p-tolyl)-3-tosylquinolin-4-amine as a therapeutic agent has been explored in various scientific studies. One study showed that this compound has potent anti-tumor activity against human hepatocellular carcinoma cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated that this compound has anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial activity against various strains of bacteria and fungi.
特性
IUPAC Name |
6-fluoro-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-15-3-8-18(9-4-15)26-23-20-13-17(24)7-12-21(20)25-14-22(23)29(27,28)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIYVRRLLPMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2910714.png)

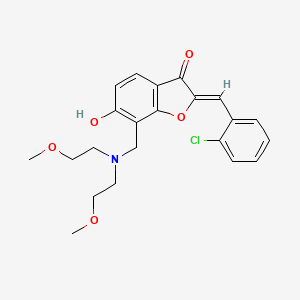

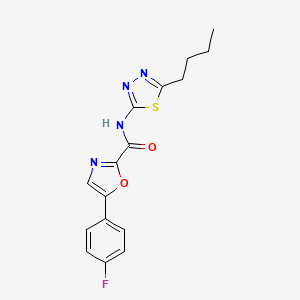
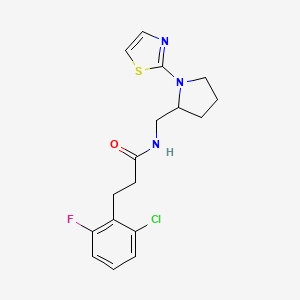
![3-[(2,5-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910724.png)
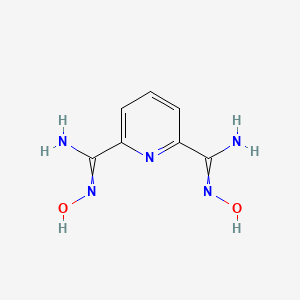
![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2910728.png)
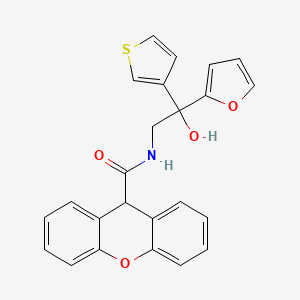
![1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine](/img/structure/B2910732.png)
![Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate](/img/structure/B2910733.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2910735.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)